Methyl 6-chloropyrazine-2-carboxylate
Description
Definition and Significance in Heterocyclic Chemistry
Methyl 6-chloropyrazine-2-carboxylate, systematically known as methyl 6-chloro-2-pyrazinecarboxylate, belongs to the pyrazine family of heterocyclic aromatic compounds. The compound features a six-membered aromatic ring containing two nitrogen atoms positioned at the 1,4 positions, with a chlorine substituent at position 6 and a methoxycarbonyl group at position 2. This specific substitution pattern confers unique chemical properties that distinguish it from other pyrazine derivatives.
Pyrazines represent a fundamental class of heterocyclic compounds characterized by their weak aromaticity and distinctive reactivity patterns. Unlike pyridine, pyrazines are less prone to electrophilic substitution reactions but demonstrate enhanced reactivity toward nucleophilic reagents. The presence of two nitrogen atoms in the ring system creates electron-deficient conditions that significantly influence the compound's chemical behavior and biological activity potential.
The significance of this compound in heterocyclic chemistry stems from its versatility as a synthetic intermediate. The compound serves as a reagent in organic synthesis and has been utilized in the synthesis of various compounds, including pharmaceuticals, dyes, and other organic compounds. Furthermore, it finds application in the synthesis of heterocycles such as pyrazoles and pyridines, demonstrating its utility as a building block for complex molecular architectures.
Historical Development of Pyrazine Carboxylate Chemistry
The historical development of pyrazine chemistry traces back to the mid-19th century when Laurent first reported the synthesis of a pyrazine derivative in 1844. This initial work involved the preparation of 2,3,5,6-tetraphenylpyrazine, marking the beginning of systematic investigation into pyrazine compounds. The early synthesis was later confirmed and refined, establishing the foundation for modern pyrazine chemistry.
The evolution of pyrazine carboxylate chemistry emerged from classical preparation methods involving the oxidation of dihydropyrazine compounds. These dihydropyrazine intermediates were typically obtained through the condensation of 1,2-dicarbonyl compounds with 1,2-diaminoethane, followed by oxidation using copper(II) oxide or manganese oxide. Symmetrical starting compounds were found to yield the best results in these transformations.
Significant advances in pyrazine carboxylate synthesis occurred throughout the 20th century with the development of alternative synthetic routes. The condensation approach, first described by Jones in 1949, involved the reaction of α-amino acid amides with 1,2-dicarbonyl compounds. This methodology provided a more direct and convenient pathway to pyrazine derivatives with higher yields compared to earlier methods. The reaction typically proceeded in methanol in the presence of sodium hydroxide, demonstrating remarkable selectivity in cases involving unsymmetrical dicarbonyl compounds.
The industrial preparation of pyrazines evolved to include gas-phase catalytic dehydrogenation of ethanolamine, reflecting the growing commercial importance of these compounds. Modern synthetic approaches have incorporated various catalytic systems, including copper-chromite catalysts operating at temperatures between 300-450°C, achieving conversion rates exceeding 90% with yields up to 97%.
Position Within the Pyrazine Derivative Family
This compound occupies a distinctive position within the broader pyrazine derivative family, characterized by its specific substitution pattern and functional group combination. The compound represents a subset of pyrazine carboxylates that incorporate halogen substituents, providing enhanced reactivity for further chemical transformations.
The pyrazine derivative family encompasses a vast array of compounds with diverse biological activities and industrial applications. Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The class of pyrazine-based candidate drugs has experienced rapid growth both in absolute numbers of investigated compounds and in the spectrum of diverse biological activities.
Within pharmaceutical applications, pyrazine derivatives serve as key intermediates in drug synthesis. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a related compound, demonstrates the utility of chlorinated pyrazine carboxylates in pharmaceutical development, particularly for compounds targeting bacterial infections. These derivatives serve as valuable building blocks in agrochemical formulations, contributing to the development of effective pesticides and herbicides.
The structural relationship between this compound and pyrazinoic acid derivatives highlights its potential therapeutic relevance. Pyrazinoic acid, a pyrazinamide metabolite, has shown promise in tuberculosis treatment applications. The methyl ester derivatives of pyrazinoic acid demonstrate lower minimum inhibitory concentrations and enhanced potency as antibiotics compared to the parent acid. Moreover, these esters exhibit improved membrane permeability due to their increased lipophilicity.
Nomenclature and Identification Systems
The nomenclature and identification systems for this compound reflect the systematic approach to naming heterocyclic compounds while accommodating various international standards. The compound is officially registered under Chemical Abstracts Service number 23611-75-8, providing a unique identifier for database searches and regulatory purposes.
The International Union of Pure and Applied Chemistry name for this compound is this compound, which clearly indicates the core pyrazine ring system, the position and nature of substituents, and the ester functionality. Alternative systematic names include methyl 6-chloro-2-pyrazinecarboxylate, 2-chloro-6-pyrazinecarboxylic acid methyl ester, and 2-pyrazinecarboxylic acid, 6-chloro-, methyl ester.
The structural representation systems provide multiple approaches for describing the compound's molecular architecture. The Simplified Molecular Input Line Entry System notation is COC(=O)C1=CN=CC(=N1)Cl, which provides a linear text representation of the molecular structure. The International Chemical Identifier system assigns the key MVVYUJFEXRODQA-UHFFFAOYSA-N to this compound, offering a standardized hash-based identifier.
Table 1: Identification and Nomenclature Data for this compound
Table 2: Physical and Chemical Properties
The comprehensive identification systems for this compound facilitate its recognition across different chemical databases and regulatory frameworks. The multiple naming conventions accommodate various scientific and commercial applications, ensuring accurate communication across international boundaries and diverse research communities. The standardized identification codes enable efficient tracking of the compound through supply chains and regulatory processes, supporting both research applications and commercial development initiatives.
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVYUJFEXRODQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454590 | |
| Record name | Methyl 6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23611-75-8 | |
| Record name | Methyl 6-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloropyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of OSM-S-149 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the generation of boronate esters and the use of thiophene starting materials
Chemical Reactions Analysis
OSM-S-149 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially with halogenated derivatives.
Coupling Reactions: Suzuki coupling reactions are often employed to introduce various substituents onto the thienopyrimidine scaffold.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
OSM-S-149 has been primarily investigated for its antimalarial properties. It has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . Additionally, this compound has low mammalian cell toxicity and a low propensity for resistance development, making it a promising candidate for further drug development . Beyond its antimalarial applications, OSM-S-149 may also be explored for other therapeutic uses, although specific studies are limited.
Mechanism of Action
The mechanism of action of OSM-S-149 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-149 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the activation of the amino acid starvation response . This mechanism is specific to the parasite, with human asparaginyl-tRNA synthetase being much less susceptible to this reaction hijacking mechanism .
Comparison with Similar Compounds
Ester Group Variations
- Ethyl 6-Chloropyrazine-2-Carboxylate (CAS: 161611-46-7, C₇H₇ClN₂O₂): Replacing the methyl ester with an ethyl group increases molecular weight (186.60 vs. 172.57) and lipophilicity. This substitution may enhance solubility in non-polar solvents, affecting reaction kinetics in cross-coupling applications. Ethyl esters are often preferred in prodrug design due to slower hydrolysis rates compared to methyl esters .
- This modification could limit its utility in palladium-catalyzed coupling reactions compared to the unhindered 6-chloro derivative .
Heterocyclic Core Modifications
- Methyl 3-Chloropyridazine-4-Carboxylate (CAS: 1895477-24-3):
Replacing the pyrazine ring with pyridazine alters electronic properties. Pyridazines exhibit distinct resonance and dipole moments, which may influence binding affinity in biological systems or catalytic reactions. For example, pyridazine derivatives are less electron-deficient than pyrazines, affecting their participation in nucleophilic aromatic substitutions . - However, this structural complexity complicates synthesis compared to the simpler pyrazine derivative .
Functional Group Reactivity
- Methyl 6-(Diphenylphosphino)pyrazine-2-Carboxylate (CAS: N/A): Introducing a diphenylphosphino group at the 6-position via palladium-catalyzed coupling (85% yield) significantly shifts ¹H NMR signals (e.g., pyrazine protons at δ 8.40 and 9.11 ppm vs. δ 8.79 and 9.20 ppm in the parent compound). This modification enhances utility in coordination chemistry and catalysis, as phosphine ligands are critical in transition-metal complexes .
- However, steric and electronic effects from the 5,6-dichloro substituents may reduce reactivity in subsequent substitution reactions .
Data Tables
Biological Activity
Methyl 6-chloropyrazine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound (CAS No. 23611-75-8) is a pyrazine derivative characterized by the presence of a chlorine atom at the 6-position and a carboxylate ester functional group. Its molecular formula is C_7H_6ClN_2O_2, with a molecular weight of 174.58 g/mol .
Antimycobacterial Activity
A significant area of research has focused on the antimycobacterial properties of this compound and its derivatives. The compound exhibits notable activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported in the range of 3.91 µg/mL to 6.25 µg/mL .
Table 1: Antimycobacterial Activity of this compound Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 12 | 6.25 | Antimycobacterial |
| 10 | 6.25 | Antimycobacterial |
| 29 | 3.91 | Selective Cytotoxic |
The structure-activity relationship (SAR) studies indicate that modifications to the pyrazine ring can enhance or diminish biological activity, suggesting that specific substituents play a crucial role in efficacy against mycobacterial strains .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including HepG2 (liver cancer), PC-3 (prostate cancer), and SK-OV-3 (ovarian cancer). The compound demonstrated selective toxicity towards these cancer cell lines while remaining non-toxic to non-cancerous cells, indicating its potential as an antitumor agent .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|
| HepG2 | N/A | Non-toxic |
| PC-3 | N/A | Toxic |
| SK-OV-3 | N/A | Toxic |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Mycobacterial Growth : The compound acts by disrupting fatty acid synthesis in M. tuberculosis, similar to known anti-tuberculosis agents like pyrazinamide .
- Targeting Kinases : Molecular docking studies have identified potential interactions with kinases involved in cancer proliferation pathways, suggesting that the compound may exert its cytotoxic effects through modulation of these targets .
- VEGFR Interaction : The compound's activity against certain cancer cell lines has been linked to its interaction with vascular endothelial growth factor receptors (VEGFR), which are implicated in tumor angiogenesis and growth .
Case Studies
Recent research has highlighted the potential therapeutic applications of this compound:
- A study demonstrated that derivatives exhibited promising antitubercular activity, leading to further investigations into their use as adjunct therapies in tuberculosis treatment regimens .
- Another investigation into its cytotoxic properties revealed selective action against prostate and ovarian cancer cell lines, prompting further exploration into its use as a targeted cancer therapy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
